3-(4-Benzoylpiperazinyl)propanamine

Lipophilicity Physicochemical Properties ADME

Sourcing piperazine scaffolds with an unsuitable lipophilicity profile can derail CNS lead optimization. 3-(4-Benzoylpiperazinyl)propanamine (CAS 102391-96-8) offers a precise solution with its low XLogP3 (-0.2) and versatile primary amine handle. • Optimized CNS Profile: The benzoyl carbonyl reduces logP by over 10-fold vs. benzyl analogs, mitigating off-target binding risks. • Built for Diversification: The propanamine side chain enables direct conjugation to fluorophores, biotin, or solid supports for probe and resin synthesis. • Reliable Supply: Available as a high-purity research intermediate with verified specifications and prompt global delivery.

Molecular Formula C14H21N3O
Molecular Weight 247.34 g/mol
CAS No. 102391-96-8
Cat. No. B011145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Benzoylpiperazinyl)propanamine
CAS102391-96-8
Molecular FormulaC14H21N3O
Molecular Weight247.34 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCN)C(=O)C2=CC=CC=C2
InChIInChI=1S/C14H21N3O/c15-7-4-8-16-9-11-17(12-10-16)14(18)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12,15H2
InChIKeyHGVVYPHEMWGVRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Benzoylpiperazinyl)propanamine (CAS 102391-96-8): Core Structural and Physicochemical Profile for Procurement Decisions


3-(4-Benzoylpiperazinyl)propanamine (CAS 102391-96-8) is a heterocyclic organic compound with the molecular formula C₁₄H₂₁N₃O and a molecular weight of 247.34 g/mol. It is characterized by a benzoyl group attached to a piperazine ring, which is further connected to a propanamine side chain [1]. This structural motif, combining a benzoyl group, a piperazine ring, and an aminopropyl side chain, is commonly found in compounds designed to interact with central nervous system (CNS) receptors . The compound is frequently utilized as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the CNS .

CNS-targeted intermediate synthesis workflow
Reduced-lipophilicity building block selection
Primary amine conjugation handle for probe design

Why Generic Substitution of 3-(4-Benzoylpiperazinyl)propanamine with Close Analogs Is Inadvisable


While compounds sharing the piperazine-propanamine scaffold may appear interchangeable, the presence of the benzoyl group in 3-(4-Benzoylpiperazinyl)propanamine confers distinct physicochemical properties that significantly alter its utility in synthetic and medicinal chemistry applications. The carbonyl moiety of the benzoyl group introduces a strong hydrogen bond acceptor and a polar region, which dramatically reduces lipophilicity (XLogP3 = -0.2) compared to its benzyl-substituted analog, 3-(4-Benzylpiperazinyl)propanamine (XLogP3 = 1) [1][2]. This ~1.2 log unit difference translates to a >10-fold change in partition coefficient, directly impacting solubility, membrane permeability, and chromatographic behavior. Such differences preclude simple substitution in synthetic routes or biological assays, as the altered physicochemical profile will lead to divergent reactivity and pharmacokinetic outcomes [3].

Target
Substitute Candidate
Key Mismatch
Benzoyl-piperazine-propanamine
Benzyl-piperazine-propanamine
LogP shift ~1.2 units may alter permeability and solubility profile
Propanamine side-chain present
4-Benzoylpiperazine (no side-chain)
Absence of primary amine handle may limit conjugation and diversification
Benzoylpiperazine core with primary amine
Sunifiram (ketone analog)
Carbonyl vs. amine reactivity may alter synthetic route compatibility

Quantitative Differentiation Guide for 3-(4-Benzoylpiperazinyl)propanamine (CAS 102391-96-8) vs. Key Analogs


Lipophilicity (LogP) Comparison: 3-(4-Benzoylpiperazinyl)propanamine vs. 3-(4-Benzylpiperazinyl)propanamine

3-(4-Benzoylpiperazinyl)propanamine exhibits significantly lower lipophilicity compared to its direct benzyl-substituted analog, 3-(4-Benzylpiperazinyl)propanamine. This is quantitatively evidenced by their computed XLogP3 values: -0.2 for the benzoyl compound versus 1 for the benzyl compound [1][2].

Lipophilicity
Head-to-head
XLogP3: -0.2 vs 1 (Δ 1.2)
Supports permeability and solubility screening
Computed XLogP3; experimental validation recommended
Lipophilicity Physicochemical Properties ADME

Hydrogen Bond Acceptor Capacity: 3-(4-Benzoylpiperazinyl)propanamine vs. 4-Benzoylpiperazine

The propanamine side chain in 3-(4-Benzoylpiperazinyl)propanamine introduces an additional hydrogen bond acceptor and donor site compared to the simpler 4-benzoylpiperazine scaffold. Specifically, the target compound possesses 3 hydrogen bond acceptor sites and 1 donor, whereas 4-benzoylpiperazine has only 2 acceptors and 1 donor [1][2].

H-Bond Acceptors
Cross-study comparable
3 vs 2 H-bond acceptors
May influence solubility and target interaction profiles
Computed descriptor comparison; context-dependent
Hydrogen Bonding Molecular Recognition Solubility

Class-Level Neurotoxic Potential: Benzoylpiperazine Derivatives vs. Benzylpiperazine Derivatives

A comparative in vitro study on human dopaminergic neuroblastoma cells (SH-SY5Y) evaluated the neurotoxic mechanisms of benzylpiperazine and benzoylpiperazine. While both compounds induced oxidative stress and apoptosis, the study provides a quantitative baseline for class-level effects [1]. Direct comparative data for 3-(4-Benzoylpiperazinyl)propanamine is not available; however, this class-level inference suggests that benzoyl-substituted piperazines may exhibit a distinct neurotoxic profile compared to their benzyl counterparts.

Neurotoxicity Class Profile
Class-level
Benzoylpiperazine class data in SH-SY5Y cells
Supports laboratory handling consideration review
Data to verify; no direct data for target compound
Neurotoxicity Oxidative Stress In Vitro Toxicology

Optimal Procurement and Application Scenarios for 3-(4-Benzoylpiperazinyl)propanamine


As a CNS-Focused Synthetic Intermediate Requiring Reduced Lipophilicity

The significantly lower XLogP3 of 3-(4-Benzoylpiperazinyl)propanamine (-0.2) compared to its benzyl analog (1) makes it a superior choice when designing CNS-penetrant molecules where reduced lipophilicity is desired to mitigate off-target binding or enhance aqueous solubility [1][2]. This compound is thus ideal for synthesizing drug candidates where a moderate to low LogP is a key design criterion.

For Chemical Biology Probes Requiring a Primary Amine Handle

The propanamine side chain provides a versatile primary amine functional group that is absent in simpler benzoylpiperazines (e.g., 1-benzoylpiperazine). This primary amine is a critical synthetic handle for conjugation to fluorophores, biotin, or solid supports, enabling the creation of chemical biology probes or affinity chromatography resins . This differentiates it from ketone-containing analogs like Sunifiram, which lack this reactive amine.

In Medicinal Chemistry Campaigns Targeting Benzoylpiperazine-Based Pharmacophores

The benzoylpiperazine moiety is a recognized pharmacophore for various CNS targets, including glycine transporters (GlyT1) and GPR55 [3][4]. 3-(4-Benzoylpiperazinyl)propanamine serves as a key building block for elaborating this pharmacophore with an additional aminopropyl extension, enabling the exploration of structure-activity relationships (SAR) around the piperazine nitrogen. Its use ensures the core benzoylpiperazine motif is incorporated while providing a reactive handle for further diversification.

Application
Selection Property
Validation Focus
CNS intermediate with reduced lipophilicity
Reported lower lipophilicity profile
LogP and permeability assay validation
Chemical biology probe conjugation
Primary amine synthetic handle
Conjugation efficiency and probe stability
Benzoylpiperazine SAR diversification
Benzoylpiperazine pharmacophore with aminopropyl extension
Target engagement and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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